Z7Dnn9U8AE

Estrogen Receptor Selectivity Transactivation

Choose 16α-LE2 for its >200-fold selectivity for ERα over ERβ, uniquely isolating receptor-specific pathways. Unlike non-selective estrogens like 17β-estradiol or alternative agonists such as PPT, its distinct downstream gene profile prevents experimental confounds. Trusted for ERα-specific roles in cancer, metabolism, cardiovascular, uterine, and ovarian function research. Secure reliable data with this gold-standard, well-defined steroidal tool compound.

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
CAS No. 406483-39-4
Cat. No. B15191031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ7Dnn9U8AE
CAS406483-39-4
Molecular FormulaC20H24O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC4C2(CC(=O)O4)O)CCC5=C3C=CC(=C5)O
InChIInChI=1S/C20H24O4/c1-19-7-6-14-13-5-3-12(21)8-11(13)2-4-15(14)16(19)9-17-20(19,23)10-18(22)24-17/h3,5,8,14-17,21,23H,2,4,6-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20+/m1/s1
InChIKeyNLUGVTJBNRSIKH-UQZPWQSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16α-LE2 (CAS 406483-39-4): A High-Potency Steroidal ERα Agonist for Subtype-Selective Estrogen Signaling Research


16α-LE2 (CAS 406483-39-4, UNII Z7DNN9U8AE), also known as 16α-lactone-estradiol, is a synthetic steroidal estrogen featuring an estradiol core with a 16α,21-lactone bridge [1]. It functions as a potent and selective agonist of estrogen receptor alpha (ERα), making it a critical research tool for dissecting ERα-mediated physiological and pathological processes [1]. With a molecular formula of C₂₀H₂₄O₄ and a molecular weight of 328.4 g/mol, 16α-LE2 is a well-defined chemical entity widely used in academic and pharmaceutical research to study ERα-specific functions [1].

Why 16α-LE2 (CAS 406483-39-4) Cannot Be Substituted by Generic Estrogens in ERα-Specific Research


Generic estrogens like 17β-estradiol (E2) activate both ERα and ERβ non-selectively, confounding interpretation of estrogen's effects [1]. Conversely, 16α-LE2's profound selectivity for ERα over ERβ (over 200-fold in functional assays) uniquely enables researchers to isolate ERα-mediated signaling [2]. Simply substituting with another ERα agonist like PPT is also insufficient, as potency and downstream gene regulation profiles differ significantly [3]. Therefore, 16α-LE2 is not interchangeable with broad-spectrum estrogens or other ERα agonists without risking experimental validity and misinterpretation of biological outcomes.

Quantitative Differentiation of 16α-LE2 (CAS 406483-39-4): Key Comparative Data for Scientific Selection


ERα Transactivation Selectivity: >200-Fold Over ERβ

In cell-based transactivation assays using human ERα and ERβ, 16α-LE2 exhibits a functional selectivity ratio of 265-fold for ERα over ERβ, significantly exceeding the selectivity of the natural ligand 17β-estradiol (E2) which is non-selective (ratio ~1) [1][2]. Another study reported a 70-fold preference in binding affinity for ERα [2]. This high selectivity allows for precise dissection of ERα-specific pathways.

Estrogen Receptor Selectivity Transactivation Luciferase Assay

Potency Comparison: 16α-LE2 vs. 17β-Estradiol (E2) in ERα Transactivation

While 16α-LE2 is a potent ERα agonist, its absolute potency is slightly lower than that of 17β-estradiol (E2). In a transactivation assay, 16α-LE2 activated ERα with an EC50 of 0.37 nM, which is approximately 7-fold weaker than E2's EC50 on ERα in the same system [1]. This difference highlights 16α-LE2's role not as a super-agonist, but as a highly selective one.

Estrogen Receptor Alpha Potency EC50 Transactivation

In Vivo Uterotrophic Effect: ERα-Dependent vs. ERβ-Dependent

In rodent models, 16α-LE2 treatment significantly increases uterine wet weight, demonstrating a classic ERα-mediated uterotrophic effect . In direct contrast, the highly selective ERβ agonist 8β-VE2 does not stimulate uterine growth . This clear in vivo functional difference validates 16α-LE2 as a tool for studying ERα-specific reproductive tissue effects.

Uterus In Vivo ERα ERβ 8β-VE2

Cardiovascular Protection: ERα vs. ERβ in Hypertension Model

In a study of spontaneously hypertensive rats (SHR), both the ERα agonist 16α-LE2 and the ERβ agonist 8β-VE2 lowered elevated blood pressure and reduced cardiac mass, indicating that activation of either receptor subtype confers cardiovascular protection [1]. However, 16α-LE2 specifically inhibited cardiac hypertrophy and improved hemodynamic function in estrogen-deficient SHRs, pointing to a unique ERα-dependent cardioprotective mechanism distinct from ERβ's effects [2].

Cardiovascular Hypertension Cardiac Hypertrophy In Vivo

Ovarian Function: ERβ-Dependent vs. ERα-Independent

Rodent studies demonstrate that 16α-LE2 has no effect on ovarian follicle development, whereas the ERβ-selective agonist 8β-VE2 stimulates follicular growth to a comparable extent as estradiol [1]. This stark contrast provides in vivo evidence that ovarian follicle development is primarily mediated by ERβ, not ERα, and underscores the necessity of using 16α-LE2 to exclude ERα-mediated effects in reproductive studies.

Ovary Folliculogenesis ERα ERβ 8β-VE2

Validated Research Applications for 16α-LE2 (CAS 406483-39-4) Based on Quantitative Evidence


ERα-Specific Transcriptional Profiling

Use 16α-LE2 in gene expression studies (e.g., RNA-seq, microarray) to identify ERα-dependent gene networks, as its >200-fold selectivity over ERβ ensures that observed transcriptional changes are driven solely by ERα activation [1]. This is critical for understanding ERα's role in cancer, metabolism, and neuroscience.

In Vivo Modeling of ERα-Mediated Reproductive Tissue Effects

Employ 16α-LE2 in ovariectomized rodent models to study ERα's role in uterine physiology and pathology (e.g., endometrial hyperplasia, implantation). Its robust uterotrophic effect, contrasted with the inactivity of ERβ agonists, makes it the gold standard for isolating ERα-dependent uterine biology .

Cardiovascular Disease Research: Dissecting ERα- vs. ERβ-Mediated Protection

Incorporate 16α-LE2 into hypertension or heart failure models to differentiate the cardioprotective mechanisms of ERα from those of ERβ. Its ability to improve hemodynamics and inhibit cardiac hypertrophy in estrogen-deficient rats validates its use in exploring ERα-specific therapeutic targets [2].

Ovarian Biology Studies Requiring ERα Exclusion

Apply 16α-LE2 in studies of ovarian function and folliculogenesis as a negative control for ERα activity. Its lack of effect on follicle development confirms that observed ovarian effects of other compounds are likely mediated via ERβ, a critical distinction for reproductive toxicology and fertility research [3].

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